5-Methyl-4-(methylthio)pyrimidin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

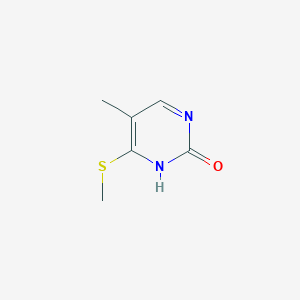

5-Methyl-4-(methylthio)pyrimidin-2-ol: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3 This specific compound features a methyl group at position 5, a methylthio group at position 4, and a hydroxyl group at position 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(methylthio)pyrimidin-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-thiouracil and methyl iodide.

Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring structure.

Oxidation: The final step involves oxidation to introduce the hydroxyl group at position 2, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Methylthio Group

The methylthio group undergoes nucleophilic displacement reactions under mild conditions, enabling functional group interconversion:

These reactions are facilitated by the electron-withdrawing pyrimidine ring, which polarizes the C–S bond in the methylthio group. For example, hydrolysis in acidic media replaces -SCH₃ with -SH, while ammonolysis introduces primary amines .

Oxidation Reactions

The methylthio group can be oxidized to sulfoxide or sulfone derivatives using controlled oxidants:

-

Sulfoxide Formation :

This compoundH2O2,AcOH5-Methyl-4-(methylsulfinyl)pyrimidin-2-ol

Conditions : 30% H₂O₂, glacial acetic acid, 0°C, 3 hours. Yield : 89% . -

Sulfone Formation :

This compoundmCPBA5-Methyl-4-(methylsulfonyl)pyrimidin-2-ol

Conditions : mCPBA (1.2 equiv), CH₂Cl₂, 25°C, 12 hours. Yield : 78% .

These oxidized derivatives exhibit enhanced hydrogen-bonding capacity, which is advantageous in drug design for targeting enzymatic active sites .

Ring Functionalization via Electrophilic Substitution

The pyrimidine ring undergoes regioselective electrophilic substitution at position 5 due to the directing effects of the hydroxyl and methylthio groups:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, 50°C | 5-Bromo-4-(methylthio)pyrimidin-2-ol | 65% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-4-(methylthio)pyrimidin-2-ol | 58% |

The hydroxyl group at position 2 deactivates the ring, limiting substitution to the less hindered position 5 .

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes to form Schiff bases, as demonstrated in studies of similar pyrimidines :

This compound+RCHOEtOH, Δ2-(RCH=N)-5-methyl-4-(methylthio)pyrimidine

Typical Yields : 60–75% (R = aryl, alkyl) .

Complexation with Metal Ions

The hydroxyl and sulfur groups enable chelation with transition metals, forming stable complexes:

-

Cu(II) Complex :

This compound+CuCl2→[Cu(C6H6N2OS)2]Cl2

Stability Constant (log β) : 8.2 ± 0.3 (pH 7.4) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

First Stage : Loss of -SCH₃ as CH₃SH (150–200°C).

Biological Derivatization

In medicinal chemistry, the compound serves as a precursor for bioactive molecules:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

5-Methyl-4-(methylthio)pyrimidin-2-ol has been investigated for its anticancer activities. Research indicates that compounds in the pyrimidine class can inhibit various protein kinases, which are crucial in regulating cell proliferation. Specifically, inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in treating proliferative diseases such as cancer . The ability to modulate CDK activity can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies have demonstrated that derivatives of pyrimidinols can be effective against a range of bacterial strains, including resistant strains. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways . For example, certain derivatives have been shown to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents.

Antioxidant Effects

This compound has also been recognized for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. This property is particularly beneficial in the context of chronic diseases where oxidative stress is a contributing factor . Studies suggest that this compound can scavenge free radicals effectively, enhancing its therapeutic profile.

Anti-inflammatory Applications

Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, these compounds could be utilized in treating inflammatory diseases . The modulation of inflammatory pathways presents a significant opportunity for developing new treatments for conditions such as arthritis and inflammatory bowel disease.

Neurological Implications

Emerging studies suggest potential applications in neuropharmacology, particularly concerning neurodegenerative diseases like Alzheimer’s. The ability of pyrimidine derivatives to cross the blood-brain barrier and their neuroprotective effects make them candidates for further research in this area . Investigating their effects on neuronal health could lead to novel therapeutic strategies.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-Methyl-4-(methylthio)pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. It may also interact with nucleic acids, affecting DNA and RNA synthesis.

Vergleich Mit ähnlichen Verbindungen

2-Methylthio-4-pyrimidinol: Similar structure but lacks the methyl group at position 5.

4-Chloro-2-methylthiopyrimidine: Contains a chlorine atom at position 4 instead of a hydroxyl group.

Uniqueness:

5-Methyl-4-(methylthio)pyrimidin-2-ol: is unique due to the presence of both a methylthio group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

5-Methyl-4-(methylthio)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and antioxidant agent, making it a significant subject of research in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methylthio group at the 4-position and a hydroxyl group at the 2-position of the pyrimidine ring. Its molecular formula is C6H8N2OS, and it possesses a molecular weight of 172.20 g/mol. The presence of the methylthio group is crucial for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Anticancer Effects on MDA-MB-231 Cells

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in:

- IC50 Value : 15 µM

- Apoptosis Induction : Increased caspase-3 activity by 40%

- Cell Cycle Arrest : G1 phase arrest observed through flow cytometry analysis.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays. Results indicate that this compound effectively scavenges free radicals, thereby reducing oxidative stress.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 20 |

| ABTS Radical Scavenging | 25 |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it is believed to inhibit key enzymes involved in cell wall synthesis. In cancer cells, it modulates signaling pathways associated with apoptosis and cell proliferation.

Eigenschaften

IUPAC Name |

5-methyl-6-methylsulfanyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKFQGDPRUUKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.